molecular formula C12H11NO3 B1414888 [5-(4-Methylphenyl)isoxazol-3-yl]acetic acid CAS No. 1018663-09-6

[5-(4-Methylphenyl)isoxazol-3-yl]acetic acid

Cat. No. B1414888
CAS RN: 1018663-09-6
M. Wt: 217.22 g/mol
InChI Key: DDJMMKMFDDDZFJ-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving isoxazoles are diverse. For instance, one-pot three-component coupling of β-oxo dithioesters, amines, and hydroxylamine in ethanol at reflux affords 5-substituted 3-aminoisoxazoles .

Future Directions

The future directions in the field of isoxazole synthesis involve the development of new eco-friendly synthetic strategies . This includes the development of alternate metal-free synthetic routes due to the drawbacks associated with metal-catalyzed reactions .

Biochemical Analysis

Biochemical Properties

[5-(4-Methylphenyl)isoxazol-3-yl]acetic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with cyclooxygenase enzymes. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are involved in inflammation and pain signaling. By inhibiting cyclooxygenase enzymes, this compound can reduce the production of prostaglandins, thereby exhibiting anti-inflammatory and analgesic properties .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune responses. By inhibiting NF-κB, this compound can suppress the expression of pro-inflammatory cytokines and chemokines, leading to reduced inflammation .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to the active site of cyclooxygenase enzymes, inhibiting their catalytic activity. This binding prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain. Additionally, this compound can modulate the activity of other signaling molecules, such as mitogen-activated protein kinases (MAPKs), which play a role in cell proliferation, differentiation, and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo hydrolysis and oxidation over time. These degradation processes can affect the compound’s potency and efficacy in in vitro and in vivo studies .

properties

IUPAC Name

2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-8-2-4-9(5-3-8)11-6-10(13-16-11)7-12(14)15/h2-6H,7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDJMMKMFDDDZFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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